molecular formula C10H10FNO3S B13179015 3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

Cat. No.: B13179015
M. Wt: 243.26 g/mol
InChI Key: VHYBHXKBAJSOAR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is a heterocyclic compound featuring an indole core substituted with a sulfonyl fluoride group at position 5, two methyl groups at position 3, and a ketone at position 2. The sulfonyl fluoride moiety confers unique reactivity, making it valuable in medicinal chemistry as a covalent inhibitor and in materials science for its hydrolytic stability compared to sulfonyl chlorides . Its molecular formula is C₁₀H₁₀FNO₃S (exact mass: 243.04 g/mol), and it is structurally related to indole-based pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C10H10FNO3S

Molecular Weight

243.26 g/mol

IUPAC Name

3,3-dimethyl-2-oxo-1H-indole-5-sulfonyl fluoride

InChI

InChI=1S/C10H10FNO3S/c1-10(2)7-5-6(16(11,14)15)3-4-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13)

InChI Key

VHYBHXKBAJSOAR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)F)NC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride typically involves the reaction of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride with a fluoride source. The reaction is usually carried out under mild conditions to prevent decomposition of the product. Common reagents used in this synthesis include potassium fluoride or cesium fluoride in an aprotic solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and reduction: The indole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Oxidized or reduced indole derivatives: Resulting from oxidation or reduction reactions.

Scientific Research Applications

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.

    Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is primarily based on the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. This covalent modification can inhibit enzyme activity, making the compound a potential enzyme inhibitor. The indole ring can also interact with various molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogues with Modified Indole Cores
Compound Name Core Structure Substituents Key Differences Applications/Reactivity Reference
1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride Indole 1-Me, 2-oxo, 5-SO₂F Single methyl at position 1 vs. 3,3-dimethyl Reduced steric hindrance; altered reactivity in coupling reactions
5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile Indole + pyrrole 3,3-dimethyl, 2-oxo, 5-pyrrole-CN Pyrrole substituent introduces π-stacking potential Pharmaceutical lead (e.g., kinase inhibitors)
Ethofumesate-2-keto (CAS 26244-33-7) Benzofuran 3,3-dimethyl, 2-oxo, 5-SO₃Me Benzofuran core vs. indole; sulfonate ester Herbicide (enhanced soil stability)

Key Insights :

  • Electronic Effects : The sulfonyl fluoride group is less electrophilic than sulfonyl chlorides (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride ), reducing hydrolysis rates but retaining covalent binding capability .
Sulfonyl Group Derivatives
Compound Name Sulfonyl Group Core Structure Reactivity/Stability Applications Reference
2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride SO₂Cl Benzo[cd]indole High reactivity (Cl⁻ as leaving group) Intermediate for sulfonamide synthesis
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride SO₂Cl Isoindole (dioxo) Enhanced electron-withdrawing effects Polymer crosslinking agents
N-(5-chloro-2-methylphenyl)-1,3-dimethyl-2-oxo-benzimidazole-5-sulfonamide SO₂NH₂ Benzimidazole Sulfonamide for hydrogen bonding Antimicrobial agents

Key Insights :

  • Leaving Group Ability : Sulfonyl fluorides (target compound) are more stable than chlorides but require harsher conditions for nucleophilic substitution, making them suitable for prolonged storage .
  • Biological Activity : Sulfonamides (e.g., benzimidazole derivatives) exhibit hydrogen-bonding interactions, whereas sulfonyl fluorides act as covalent inhibitors targeting serine proteases .

Biological Activity

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride
  • Molecular Formula : C10H10FNO3S
  • CAS Number : [Not provided in the search results]

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The sulfonyl fluoride group is particularly noteworthy as it can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzymatic activity.

Antitumor Activity

Research indicates that derivatives of indole compounds exhibit significant antitumor properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of 3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride in this context remains to be fully elucidated but aligns with the general trend observed in indole derivatives .

Study 1: Anticancer Efficacy

A study focused on the synthesis of novel indole derivatives for anticancer applications highlighted the importance of functional groups like sulfonyl fluorides in enhancing biological activity. The study concluded that modifications at the indole core significantly influence cytotoxicity against cancer cell lines .

Study 2: Enzyme Inhibition

Another research effort investigated the enzyme inhibitory potential of sulfonyl fluoride compounds. It was found that these compounds could effectively inhibit serine hydrolases, a class of enzymes implicated in various diseases including cancer and neurodegenerative disorders. This suggests that 3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride may also exert similar effects .

Comparative Biological Activity Table

CompoundActivity TypeMechanism of ActionReference
3,3-Dimethyl-2-oxo-2,3-dihydro...AntitumorInduction of apoptosis
Indole Derivative AAntibacterialDisruption of cell wall synthesis
Indole Derivative BEnzyme InhibitionInhibition of serine hydrolases

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